4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide
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Overview
Description
4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is an organic compound with the molecular formula C16H17NO2 This compound features a benzamide core substituted with a 4-methyl group and a tetrahydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 4,5,6,7-tetrahydrobenzofuran-4-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can be compared to other benzamide derivatives and tetrahydrobenzofuran-containing compounds. Similar compounds include:
- 4-methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide
- N-(4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl-5-methylisoxazole-3-carboxamide
These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the unique aspects of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide.
Properties
CAS No. |
620941-97-1 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-5-7-12(8-6-11)16(18)17-14-3-2-4-15-13(14)9-10-19-15/h5-10,14H,2-4H2,1H3,(H,17,18) |
InChI Key |
BAMUKDSSQVOZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCC3=C2C=CO3 |
Origin of Product |
United States |
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